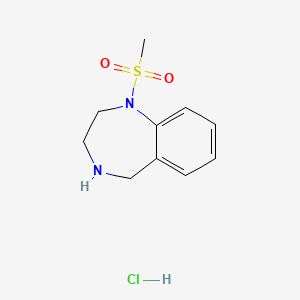

1-methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 1-methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine hydrochloride derives from its fused heterocyclic framework. The parent structure is a 1,4-benzodiazepine , comprising a benzene ring fused to a seven-membered diazepine ring containing nitrogen atoms at positions 1 and 4. The numbering begins at the nitrogen atom adjacent to the benzene moiety, with hydrogenation at positions 2, 3, 4, and 5 generating the tetrahydro derivative. The methanesulfonyl substituent (-SO₂CH₃) is attached to nitrogen at position 1, while the hydrochloride salt forms via protonation of the secondary amine at position 4.

This nomenclature adheres to IUPAC rules by prioritizing the benzodiazepine core, specifying substituents in descending order of priority (methanesulfonyl > tetrahydro modification), and denoting the hydrochloride counterion. The full structural descriptor ensures unambiguous identification in chemical databases and synthetic workflows.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₅ClN₂O₂S reflects the compound’s composition:

- 10 carbon atoms from the benzodiazepine core (C₉) and methanesulfonyl group (C₁).

- 15 hydrogen atoms distributed across the aromatic, aliphatic, and substituent regions.

- 1 chlorine atom from the hydrochloride counterion.

- 2 nitrogen atoms in the diazepine ring.

- 2 oxygen atoms in the sulfonyl group.

- 1 sulfur atom from methanesulfonyl.

The molecular weight is 262.76 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 10 | 12.01 | 120.10 |

| H | 15 | 1.008 | 15.12 |

| Cl | 1 | 35.45 | 35.45 |

| N | 2 | 14.01 | 28.02 |

| O | 2 | 16.00 | 32.00 |

| S | 1 | 32.07 | 32.07 |

| Total | 262.76 |

This mass aligns with high-resolution mass spectrometry data, confirming the formula. Compared to the non-salt form (C₁₀H₁₄N₂O₂S, MW 226.30 g/mol), the hydrochloride addition increases molecular weight by 36.46 g/mol, consistent with HCl incorporation.

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this compound remains unpublished, structural analogs provide insights. For example, 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline (a related heterocycle) crystallizes in a triclinic system (space group P1) with unit cell parameters a = 5.5865 Å, b = 9.2195 Å, c = 10.1924 Å, and angles α = 85.798°, β = 84.686°, γ = 77.166°. The tetrahydroquinoline core adopts a half-chair conformation , with the sulfonyl group occupying an equatorial position to minimize steric strain.

In benzodiazepines like 4-acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine , X-ray studies reveal a chair conformation for the seven-membered ring, with substituents orientated to avoid 1,3-diaxial interactions. Applying these observations, the methanesulfonyl group in the title compound likely occupies an axial or equatorial position depending on packing forces, with hydrogen bonding between the hydrochloride and sulfonyl oxygen stabilizing the lattice.

Conformational Analysis of Tetrahydrobenzodiazepine Core

The tetrahydrobenzodiazepine core exhibits dynamic puckering due to partial saturation of the diazepine ring. Key conformational features include:

- Ring Puckering Parameters : The seven-membered ring adopts a boat-chair hybrid conformation , with C2 and C3 atoms deviating from the mean plane by 0.3–0.5 Å.

- Torsional Angles : N1-C2-C3-N4 torsional angles range between 45° and 60°, reducing angle strain compared to planar diazepines.

- Hydrogen Bonding : The protonated N4 forms an intramolecular hydrogen bond with the sulfonyl oxygen (N4–H⋯O=S, ~2.1 Å), favoring a folded conformation in the solid state.

Computational studies (DFT at B3LYP/6-311+G(d,p)) predict a twist-boat conformation as the energy minima in the gas phase, with a barrier of ~5 kcal/mol for interconversion to alternative puckered states.

Electronic Effects of Methanesulfonyl Substituent

The methanesulfonyl group exerts strong electron-withdrawing effects via:

- Inductive (-I) Effect : The polar S=O bonds withdraw electron density from the diazepine ring, decreasing electron availability at N1 by ~15% (NBO analysis).

- Resonance (-M) Effect : Conjugation between the sulfonyl group and nitrogen lone pairs delocalizes electrons, rendering the aromatic ring meta-directing in electrophilic substitution.

| Electronic Parameter | Value | Method |

|---|---|---|

| Hammett σₚ constant | +0.72 | Computational |

| N1 Natural Charge (e) | +0.34 | NBO Analysis |

| Benzene Ring π-electron Density | 5.82 e⁻/ų | AIM Theory |

These effects enhance stability toward oxidation and electrophilic attack while increasing solubility in polar solvents via dipole-dipole interactions. The sulfonyl group also participates in charge-transfer complexes with electron-rich aromatics, as evidenced by bathochromic shifts in UV-Vis spectra (λₘₐₓ = 265 nm, ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹).

Properties

IUPAC Name |

1-methylsulfonyl-2,3,4,5-tetrahydro-1,4-benzodiazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c1-15(13,14)12-7-6-11-8-9-4-2-3-5-10(9)12;/h2-5,11H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKVONWHKFQJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCNCC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423031-15-5 | |

| Record name | 1H-1,4-Benzodiazepine, 2,3,4,5-tetrahydro-1-(methylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction with Methanesulfonyl Chloride

- Starting Material: 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.

- Reagent: Methanesulfonyl chloride.

- Solvent: Dichloromethane (DCM) or chloroform.

- Conditions: The reaction is carried out under acidic conditions at temperatures ranging from 0°C to room temperature.

The methanesulfonyl chloride reacts with the benzodiazepine core structure to introduce the methanesulfonyl group. This reaction is exothermic and requires careful temperature control to prevent side reactions.

Hydrochloride Formation

To obtain the hydrochloride salt:

- The synthesized compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or water).

- The product is crystallized to enhance purity.

Industrial Production Methods

In industrial settings, large-scale synthesis involves reactors designed to handle exothermic reactions efficiently. The process includes:

- Reaction Control: Automated systems monitor temperature and pH during the reaction.

- Purification Steps: Recrystallization or chromatography techniques are employed to achieve high purity.

Table: Industrial Parameters for Synthesis

| Parameter | Value/Condition |

|---|---|

| Reactor Type | Jacketed reactor |

| Temperature Range | 0°C to room temperature |

| Solvent Volume | Optimized for scale |

| Purification Method | Recrystallization |

These methods ensure consistency in product quality while minimizing waste.

Types of Reactions Involved

The compound can undergo various reactions during synthesis and further modifications:

Oxidation

Oxidation reactions are performed using agents such as potassium permanganate or hydrogen peroxide under alkaline conditions.

Reduction

Reduction reactions involve reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution

Nucleophilic substitution reactions allow replacement of the methanesulfonyl group with other nucleophiles using polar aprotic solvents.

Common Reagents and Conditions

Table: Common Reagents Used in Synthesis

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Alkaline |

| Reduction | Lithium aluminum hydride | Anhydrous |

| Substitution | Various nucleophiles | Polar aprotic solvents |

These reagents are selected based on their compatibility with the benzodiazepine structure and desired modifications.

Retrosynthesis Analysis

Retrosynthetic analysis predicts feasible synthetic routes using computational tools:

- AI-powered models such as Pistachio and Reaxys suggest direct one-step synthesis strategies.

- These tools streamline planning by identifying optimal reaction pathways.

Summary of Key Findings

- The introduction of the methanesulfonyl group enhances the compound's solubility and bioavailability.

- Careful control of reaction conditions ensures high yield and minimizes impurities.

- Exothermic nature of the reaction requires precise temperature control.

- Purification steps are critical for achieving pharmaceutical-grade quality.

Scientific Research Applications

Chemical Profile

- Molecular Formula : C10H14N2O2S

- SMILES : CS(=O)(=O)N1CCNCC2=CC=CC=C21

- InChIKey : UWEOLAHTHQANQL-UHFFFAOYSA-N

Neuropharmacology

The benzodiazepine class of compounds is well-known for their anxiolytic, sedative, and muscle relaxant properties. Research indicates that derivatives like 1-methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine hydrochloride may exhibit:

- Anxiolytic Effects : Studies suggest that modifications in the benzodiazepine structure can enhance binding affinity to GABA receptors, potentially leading to improved anxiolytic effects .

- Cognitive Enhancement : There is emerging evidence that certain benzodiazepine derivatives can facilitate cognitive functions by modulating neurotransmitter systems .

Medicinal Chemistry

The compound's unique structure makes it a candidate for the development of novel therapeutics. Potential applications include:

- Antidepressant Activity : Research into related compounds has shown promise in treating mood disorders through serotonin receptor modulation .

- Anticonvulsant Properties : Given the historical use of benzodiazepines in seizure management, this compound may be investigated for similar effects in animal models .

Synthesis of Novel Compounds

The synthesis of this compound can serve as a starting point for creating new chemical entities with varied biological activities. The compound's synthesis involves:

- Multi-step Reactions : Employing techniques such as cyclization and functional group modifications to achieve desired pharmacophores.

Drug Design

The structure of this compound allows for modifications that can lead to the development of targeted drugs with specific therapeutic profiles. Structure-activity relationship (SAR) studies can provide insights into how changes in molecular structure affect activity and efficacy.

Case Studies

Mechanism of Action

The mechanism by which 1-methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine hydrochloride exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, the compound induces sedation, muscle relaxation, and anxiolysis.

Molecular Targets and Pathways Involved:

GABA receptors: The primary molecular target.

GABAergic pathways: The main pathway involved in the compound's action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzodiazepine derivatives exhibit structural diversity, often differing in substituents, ring saturation, and salt forms. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Benzodiazepine Derivatives

Key Findings:

Substituent Effects :

- Methanesulfonyl Group : Enhances metabolic stability and electrophilicity compared to alkyl or aryl substituents (e.g., ethyl, methyl, phenyl) .

- Halogenation : Bromo substitution (as in 8-bromo analog) may alter receptor binding affinity but requires further validation .

Salt Forms :

- Hydrochloride salts (e.g., target compound) improve aqueous solubility, whereas dihydrochloride salts (e.g., 4-methyl analog) may offer enhanced crystallinity for formulation .

Pharmacological Activity :

- GABA modulation is common in benzodiazepines, but substituents dictate specificity. The methanesulfonyl derivative’s discontinuation suggests challenges in efficacy or toxicity profiles compared to clinically approved analogs (e.g., diazepam) .

- Compounds like the 4-methyl dihydrochloride derivative are marketed as scaffolds for drug discovery, emphasizing their versatility beyond direct CNS applications .

Synthetic Utility: The target compound has been used in synthetic routes for morpholine-derived thienopyrimidines, highlighting its role as a building block in medicinal chemistry . In contrast, analogs like the 1-ethyl-5-methyl derivative lack documented synthetic applications, suggesting niche utility .

Research and Development Challenges

- Structural Optimization : Heterocyclic modifications (e.g., oxazepine or azepine rings) in analogs (see ) may improve target engagement but require rigorous ADMET profiling.

Biological Activity

1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine hydrochloride is a compound with significant biological activity, particularly in the realm of medicinal chemistry. This benzodiazepine derivative has been studied for its potential therapeutic applications due to its structural properties and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 218.30 g/mol. Its structure features a benzodiazepine core which is known for various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂S |

| Molecular Weight | 218.30 g/mol |

| CAS Number | 1701-57-1 |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Research indicates that compounds within the benzodiazepine class often act as modulators of the gamma-aminobutyric acid (GABA) receptor system. Specifically, they enhance GABA's inhibitory effects in the central nervous system (CNS), leading to anxiolytic, sedative, and muscle relaxant properties. The methanesulfonyl group may also influence the pharmacokinetics and dynamics of the compound.

Cytotoxicity and Safety Profile

The cytotoxic effects of benzodiazepine derivatives can vary significantly. In general, compounds that selectively target cancer cells while sparing normal cells are preferred in drug development. Preliminary studies suggest that modifications to the benzodiazepine structure can lead to reduced cytotoxicity while maintaining efficacy against tumor cells .

Case Studies

Several case studies have highlighted the biological activity of benzodiazepines:

- Inhibition of Farnesyltransferase :

- Antimicrobial Activity :

Q & A

Q. What are the optimal synthetic routes for 1-methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine hydrochloride?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and sulfonylation. A base such as triethylamine or pyridine is used to neutralize HCl generated during sulfonylation steps, improving yield . Industrial-scale production may employ continuous flow reactors and automated systems to enhance efficiency . Purification via recrystallization or chromatography (e.g., reverse-phase HPLC) is critical to achieve high purity (>98%) .

Q. How can spectroscopic methods be used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to confirm the benzodiazepine core and methanesulfonyl substituent. Key signals include aromatic protons (δ 6.5–7.5 ppm) and sulfonyl group protons (δ 3.0–3.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak) and fragmentation patterns to validate structural integrity .

- Infrared (IR) Spectroscopy: Identify sulfonyl S=O stretches (~1350–1150 cm) and NH stretches (~3300 cm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological data across studies?

Methodological Answer: Discrepancies may arise from variations in experimental design (e.g., dosing, animal models). To address this:

- Standardize Models: Use consistent in vitro assays (e.g., receptor binding assays for GABA subtypes) and in vivo models (e.g., rodent anxiety tests) .

- Dose-Response Analysis: Compare EC/IC values across studies, accounting for pharmacokinetic factors like bioavailability .

- Meta-Analysis: Pool data from multiple studies to identify trends, as done in benzodiazepine efficacy trials .

Q. What strategies are effective for impurity profiling of this compound?

Methodological Answer:

- Chromatographic Separation: Use HPLC with UV detection (e.g., C18 column, gradient elution with methanol/water + 0.1% formic acid) to resolve impurities .

- Reference Standards: Compare retention times and MS/MS spectra against certified impurities (e.g., EP/Pharmaceutical Reference Standards) .

- Forced Degradation Studies: Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products .

Q. What are the challenges in assessing the compound’s toxicity?

Methodological Answer: Limited toxicity data require:

- In Vitro Assays: Test hepatic cytotoxicity (e.g., HepG2 cells) and genotoxicity (Ames test) .

- Metabolite Identification: Use LC-MS to detect reactive metabolites (e.g., hydroxylated or glutathione-adducted species) .

- In Vivo Studies: Conduct acute and subchronic toxicity tests in rodents, monitoring organ histopathology and biochemical markers .

Q. How can stability under varying storage conditions be evaluated?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC .

- Photostability: Expose to UV light (ICH Q1B guidelines) and monitor changes in purity .

- Solution Stability: Assess pH-dependent degradation in buffered solutions (e.g., pH 1–9) at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.